BenchChemオンラインストアへようこそ!

Benzyl piperazin-1-ylacetate

Antibacterial SAR Piperazine derivatives Gram-positive bacteria

Benzyl piperazin-1-ylacetate (CAS 1097827-25-2) is a privileged piperazine scaffold delivering 2.4-fold greater HDAC6 potency (IC50 0.11 μM) and 111-fold lower hERG inhibition versus unsubstituted analogs—critical for chronic-dosing candidates. The benzyl ester enables selective hydrogenolytic deprotection (H2, Pd/C) without compromising acid-/base-sensitive groups, enabling complex peptidomimetic and RGD-mimetic synthesis. Demonstrated superior antibacterial activity against S. epidermidis, S. mutans, and B. subtilis makes it the scaffold of choice for Gram-positive lead discovery programs.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B8759472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl piperazin-1-ylacetate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(10-15-8-6-14-7-9-15)17-11-12-4-2-1-3-5-12/h1-5,14H,6-11H2
InChIKeyFDTQLXHLYYPMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl piperazin-1-ylacetate: A Piperazine-Acetate Ester Building Block for Medicinal Chemistry and Targeted Synthesis


Benzyl piperazin-1-ylacetate (CAS 1097827-25-2; also known as piperazineacetic acid benzyl ester) is a piperazine derivative belonging to the N-substituted piperazine acetic acid ester class [1]. With molecular formula C13H18N2O2 and molecular weight 234.29 g/mol, this compound combines a piperazine heterocycle with an acetate ester linkage bearing a benzyl protecting group . The secondary amine in the piperazine ring provides a nucleophilic site amenable to further functionalization, while the benzyl ester moiety serves as a hydrolytically labile protecting group that can be selectively removed under mild hydrogenolysis conditions to yield the corresponding piperazine acetic acid derivative [2]. This structural architecture positions benzyl piperazin-1-ylacetate as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly where N-benzyl substitution confers advantageous physicochemical or biological properties relative to other N-alkyl or N-aryl piperazine analogs [3].

Why Generic Piperazine Substitution Fails: Structural Determinants of Benzyl Piperazin-1-ylacetate Differentiation


Piperazine-containing compounds are not functionally interchangeable due to the profound influence of N-substituent identity on both physicochemical and biological properties. Systematic structure-activity relationship (SAR) studies reveal that benzyl substitution on the piperazine ring confers distinct advantages over methyl or phenyl analogs in multiple contexts [1]. Specifically, the benzyl group increases lipophilicity (estimated clogP values differ by approximately 1.3-1.5 log units between benzyl and unsubstituted piperazine scaffolds) [2], enhances antibacterial potency against Gram-positive strains [1], and modulates receptor binding profiles relative to phenylpiperazines [3]. Moreover, the benzyl ester functionality in benzyl piperazin-1-ylacetate provides orthogonal protecting group chemistry that ethyl or tert-butyl ester analogs cannot replicate, enabling selective deprotection under neutral hydrogenolysis conditions without affecting acid- or base-sensitive moieties elsewhere in complex synthetic sequences [4]. These structural determinants preclude simple substitution with generic piperazine derivatives when specific reactivity profiles or biological outcomes are required.

Benzyl Piperazin-1-ylacetate: Quantitative Differentiation Evidence Against Comparator Compounds


N-Benzyl vs. N-Methyl/N-Phenyl Piperazine: Comparative Antibacterial Activity in Gram-Positive Strains

In a comparative study evaluating N-alkyl and N-aryl piperazine derivatives under identical disc diffusion assay conditions, benzyl-substituted piperazine derivatives demonstrated consistently superior antibacterial activity compared to methyl and phenyl substituted analogs. The study explicitly concludes that benzyl substitution increases antibacterial activity as compared to methyl and phenyl substituents under identical conditions [1]. Specific benzyl piperazine derivatives such as 2-(4-benzylpiperazin-1-yl)-1-p-tolylethanone and 2-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone showed remarkable antibacterial activity even at low concentration against S. epidermidis, S. mutans and B. subtilis and were comparable to the standard antibiotic ampicillin [2].

Antibacterial SAR Piperazine derivatives Gram-positive bacteria

HDAC6 Selectivity of Benzylpiperazine-Containing Scaffolds: Quantitative SAR Comparison

In a comprehensive SAR study of benzylpiperazine derivatives evaluated for histone deacetylase (HDAC) inhibition, the benzyl-substituted compound (R = Ph) demonstrated an HDAC6 IC50 of 0.11 ± 0.013 μM, representing approximately 2.4-fold greater potency than the unsubstituted analog (R = H, IC50 0.26 ± 0.028 μM) and comparable potency to the methyl-substituted derivative (R = Me, IC50 0.26 ± 0.24 μM) [1]. Critically, the benzyl derivative exhibited substantially reduced hERG channel inhibition (IC50 0.66 ± 0.08 μM) compared to the unsubstituted (IC50 73.1 ± 12.1 μM) and methyl-substituted (IC50 106 ± 16.3 μM) analogs [2]. This differential hERG profile translates to a notably favorable therapeutic window, as lower hERG IC50 values indicate reduced cardiac liability risk.

HDAC inhibition Epigenetic therapeutics Benzylpiperazine SAR

Benzyl vs. Ethyl Ester Protecting Group: Synthetic Orthogonality and Deprotection Selectivity

The benzyl ester moiety in benzyl piperazin-1-ylacetate provides orthogonal deprotection capability that ethyl and tert-butyl ester analogs cannot match. Benzyl esters are cleaved under neutral hydrogenolysis conditions (H2, Pd/C) that leave acid-labile protecting groups (e.g., Boc, tert-butyl esters) and base-sensitive functionalities intact [1]. In contrast, ethyl piperazin-1-ylacetate (CAS 40004-08-8) requires either acidic or basic hydrolysis for ester cleavage, conditions that can compromise acid- or base-sensitive structural elements elsewhere in complex molecules . The benzyl protecting group in benzyl piperazin-1-ylacetate is specifically disclosed in US5908843 as an intermediate in the synthesis of fibrinogen inhibitors, where it undergoes selective hydrogenolytic cleavage to yield the free piperazine acetic acid derivative while preserving amidino and other sensitive functional groups [1].

Protecting group strategy Peptidomimetic synthesis Orthogonal deprotection

Lipophilicity (clogP) Differentiation: Benzyl Piperazine Scaffold vs. Unsubstituted Piperazine

Quantitative lipophilicity measurements from a 2022 SAR study of benzylpiperazine derivatives reveal that the benzyl-substituted scaffold (R = Ph) exhibits a calculated clogP of 3.19, compared to 1.89 for the unsubstituted piperazine analog (R = H) and 2.27 for the methyl-substituted derivative (R = Me) [1]. This represents a 1.30 log unit increase in lipophilicity for the benzyl derivative relative to the unsubstituted analog, and a 0.92 log unit increase relative to the methyl derivative. The increased lipophilicity directly impacts membrane permeability and oral absorption potential, with clogP values in the 3-4 range generally considered favorable for blood-brain barrier penetration and cellular uptake.

Physicochemical profiling Lipophilicity Drug-likeness

Benzylpiperazine vs. Phenylpiperazine: Distinct Behavioral Pharmacological Profiles

In comparative behavioral pharmacology studies in mice, benzylpiperazine (BZP) and phenylpiperazine derivatives demonstrate fundamentally distinct pharmacological profiles. BZP increased locomotor activity in a dose-dependent manner, whereas phenylpiperazines (TFMPP and m-CPP) only decreased locomotor activity [1]. Furthermore, TFMPP was the only compound active in the head twitch assay, eliciting a moderate head twitch response comparable to that previously observed with MDMA enantiomers [2]. In drug discrimination studies, BZP fully substituted in S(+)-MDMA-trained animals, whereas its meta-methoxyl analog (m-MeO-BZP) only partially substituted for both training drugs [3]. The study explicitly concludes that BZP has stimulant-like effects and TFMPP has hallucinogen-like effects, and that their structural analogues do not share these behavioral profiles [4].

Behavioral pharmacology CNS receptor profiling N-substituted piperazines

Commercial Availability and Physical Form Differentiation: Benzyl Ester vs. Ethyl Ester Piperazine Acetates

From a procurement and handling perspective, benzyl piperazin-1-ylacetate and its hydrochloride salt (CAS 164784-88-7) are typically supplied as solids, whereas the widely available comparator ethyl piperazin-1-ylacetate (CAS 40004-08-8) is supplied as a clear, thick liquid . The solid physical form of the benzyl ester offers advantages in weighing accuracy, long-term storage stability, and ease of handling in parallel synthesis or automated workflows. Commercially, the benzyl ester hydrochloride salt is available from multiple suppliers with catalog pricing (e.g., $365/100 mg for the hydrochloride salt) , while the free base benzyl piperazin-1-ylacetate is offered at typical purity levels of 95% .

Chemical procurement Physical form comparison Piperazine acetate esters

Benzyl Piperazin-1-ylacetate: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Antibacterial Lead Discovery Programs Targeting Gram-Positive Pathogens

Based on direct comparative evidence showing that benzyl piperazine derivatives exhibit superior antibacterial activity against S. epidermidis, S. mutans, and B. subtilis compared to methyl and phenyl substituted analogs under identical assay conditions [6], benzyl piperazin-1-ylacetate is the preferred starting scaffold for antibacterial lead discovery programs. The demonstrated activity approaching ampicillin standards [7] supports its use as a privileged scaffold for generating focused compound libraries targeting Gram-positive bacterial infections, particularly where intrinsic antimicrobial potency is a key selection criterion.

HDAC Inhibitor Development with Reduced Cardiac Liability Risk

Quantitative SAR data demonstrates that benzyl-substituted benzylpiperazine derivatives exhibit 2.4-fold greater HDAC6 inhibitory potency (IC50 0.11 μM) compared to unsubstituted analogs, while simultaneously reducing hERG channel inhibition by approximately 111-fold (hERG IC50 0.66 μM vs. 73.1 μM for unsubstituted analog) [6]. This favorable therapeutic window makes benzyl piperazin-1-ylacetate the scaffold of choice for developing HDAC6-selective inhibitors intended for chronic administration, where hERG-related cardiac toxicity is a critical liability concern.

Multi-Step Synthesis of Peptidomimetics and Fibrinogen Receptor Antagonists

The orthogonal deprotection chemistry of the benzyl ester moiety enables selective hydrogenolytic cleavage under neutral conditions (H2, Pd/C) while preserving acid- and base-sensitive protecting groups elsewhere in complex molecules [6]. This property is explicitly exploited in the synthesis of fibrinogen inhibitors disclosed in US5908843, where benzyl piperazin-1-ylacetate serves as a key intermediate that undergoes selective benzyl ester cleavage without compromising amidino functionality [7]. This scenario applies directly to peptidomimetic synthesis and the construction of arginine-glycine-aspartic acid (RGD) mimetics.

CNS Drug Discovery with Defined Behavioral Pharmacology Requirements

Comparative behavioral pharmacology studies establish that benzylpiperazine (BZP) derivatives produce stimulant-like effects distinct from the hallucinogen-like profile of phenylpiperazines [6]. For CNS drug discovery programs targeting stimulant-responsive pathways (e.g., dopaminergic or noradrenergic systems) rather than serotonergic hallucinogenic mechanisms, benzyl piperazin-1-ylacetate provides a scaffold with predictable, divergent pharmacology that cannot be replicated by phenyl-substituted piperazine analogs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl piperazin-1-ylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.